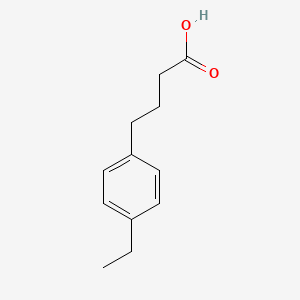

4-(4-Ethylphenyl)butanoic acid

Description

Contextualization within Butanoic Acid Derivatives and Aromatic Carboxylic Acids

4-(4-Ethylphenyl)butanoic acid belongs to two significant classes of organic compounds: butanoic acid derivatives and aromatic carboxylic acids. Butanoic acid, a four-carbon carboxylic acid, and its derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and the chemical industry. ontosight.aibiointerfaceresearch.com The addition of a phenyl group to the butanoic acid backbone, as seen in phenylbutanoic acid scaffolds, introduces aromatic properties that can significantly influence the molecule's behavior.

Significance of this compound as a Research Chemical

The significance of this compound as a research chemical stems from its role as a versatile building block in organic synthesis. cymitquimica.com Its structure allows for various chemical modifications, making it a valuable intermediate in the creation of more complex molecules with potential applications in medicinal chemistry and materials science. cymitquimica.comchemimpex.com

Researchers utilize this compound to explore structure-activity relationships in various biological targets. The phenylbutanoic acid scaffold is a common feature in molecules designed to interact with specific enzymes or receptors. For instance, derivatives of phenylbutyric acid have been investigated as histone deacetylase (HDAC) inhibitors, which have shown potential in cancer therapy. nih.gov The ethyl substitution on the phenyl ring of this compound provides a specific lipophilic characteristic that can be crucial for its interaction with biological macromolecules.

Evolution of Research Perspectives on Phenylbutanoic Acid Scaffolds

The research perspective on phenylbutanoic acid scaffolds has evolved considerably over time. Initially recognized for their relatively simple structures, these scaffolds are now appreciated for their ability to serve as a foundation for a wide array of functionalized molecules. The core phenylbutanoic acid structure can be systematically modified to fine-tune its properties, leading to the development of compounds with enhanced biological activity or improved pharmacokinetic profiles.

Studies on related compounds, such as 4-phenylbutyric acid (4-PBA), have highlighted the therapeutic potential of this scaffold. 4-PBA is known to act as a chemical chaperone and has been investigated for its role in mitigating endoplasmic reticulum (ER) stress, a factor implicated in various diseases. nih.govresearchgate.net This has spurred further interest in other phenylbutanoic acid derivatives, including this compound, to explore how substitutions on the phenyl ring influence these activities. The ongoing research into these scaffolds continues to uncover new potential applications and deepen our understanding of their chemical and biological properties.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 5467-53-8 | cymitquimica.comcymitquimica.com |

| Molecular Formula | C₁₂H₁₆O₂ | cymitquimica.comcymitquimica.com |

| Molecular Weight | 192.26 g/mol | sigmaaldrich.com |

| Appearance | Solid | cymitquimica.comcymitquimica.com |

| IUPAC Name | This compound | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | IDXWSFCOUZYCMF-UHFFFAOYSA-N | cymitquimica.comsigmaaldrich.com |

| Purity | Typically ≥95% | sigmaaldrich.comsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-10-6-8-11(9-7-10)4-3-5-12(13)14/h6-9H,2-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDXWSFCOUZYCMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282802 | |

| Record name | 4-(4-ethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-53-8 | |

| Record name | 5467-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-ethylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 4 Ethylphenyl Butanoic Acid

Strategic Approaches to the Chemical Synthesis of 4-(4-Ethylphenyl)butanoic Acid

The construction of this compound can be achieved through several distinct synthetic pathways. These routes primarily focus on forming the carbon-carbon bond between the aromatic ring and the butanoic acid side chain.

Friedel-Crafts Acylation Analogues and Subsequent Reductions

A well-established and reliable method for synthesizing 4-arylalkanoic acids is through a two-step sequence involving Friedel-Crafts acylation followed by a reduction of the resulting keto group. wikipedia.orgorganic-chemistry.org

The synthesis commences with the Friedel-Crafts acylation of ethylbenzene (B125841) with succinic anhydride (B1165640). wikipedia.org This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically aluminum trichloride (B1173362) (AlCl₃). vedantu.com The Lewis acid coordinates with the succinic anhydride, generating a highly electrophilic acylium ion. The ethyl group on the benzene (B151609) ring is an ortho-, para-director, leading to the formation of the para-substituted product, 4-oxo-4-(4-ethylphenyl)butanoic acid, as the major isomer due to steric hindrance at the ortho position.

The resulting ketone, 4-oxo-4-(4-ethylphenyl)butanoic acid, is then reduced to form the final product. organic-chemistry.org Two common methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction. organic-chemistry.org

Clemmensen Reduction : This method involves heating the ketone with zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in These strongly acidic conditions are effective for reducing aryl-alkyl ketones that are not sensitive to acid. annamalaiuniversity.ac.in The carbonyl group is converted directly to a methylene (B1212753) (-CH₂) group. wikipedia.org

Wolff-Kishner Reduction : This reaction is performed under strongly basic conditions and is suitable for substrates that are sensitive to acid. alfa-chemistry.comlscollege.ac.in The ketone is first converted to a hydrazone by reacting with hydrazine (B178648) (N₂H₄). byjus.com Subsequent heating with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol, leads to the formation of the methylene group with the evolution of nitrogen gas. byjus.comwikipedia.org

This two-step acylation-reduction sequence is a powerful strategy because the acylation step deactivates the aromatic ring, preventing polysubstitution, which can be a problem with direct Friedel-Crafts alkylation. science-revision.co.uk

Carbonylative Transformation of Allylarenes for Butanoic Acid Formation

Modern synthetic chemistry offers alternative routes, such as palladium-catalyzed carbonylative transformations. These methods provide pathways to 4-arylbutanoic acids from readily available allylarenes, often under milder conditions and without the use of stoichiometric Lewis acids. acs.org

In this approach, a substituted allylbenzene, such as 1-allyl-4-ethylbenzene, would serve as the starting material. The reaction involves the palladium-catalyzed addition of a carbonyl group (CO) and a hydrogen atom across the double bond of the allyl group. Formic acid can be employed as a convenient and safer surrogate for toxic carbon monoxide gas. nih.govorganic-chemistry.org

The selective synthesis of 4-arylbutanoic acids can be achieved by tuning the catalytic system. acs.org For instance, the use of specific bidentate phosphine (B1218219) ligands, such as Xantphos, with a palladium catalyst can direct the reaction to favor the linear butanoic acid product over other isomers. organic-chemistry.org This method is advantageous as it often proceeds with high regioselectivity under relatively mild conditions. organic-chemistry.org

Multistep Synthetic Routes and Reaction Condition Optimization

Both the Friedel-Crafts and the carbonylative transformation pathways represent multistep synthetic routes. Optimization of reaction conditions is crucial to maximize the yield and purity of the final product, this compound.

For the Friedel-Crafts acylation route , key parameters to optimize include:

Catalyst Loading : While stoichiometric amounts of AlCl₃ are often required because the ketone product can form a complex with the catalyst, minimizing the amount can simplify workup and reduce waste. wikipedia.org

Solvent : A non-polar solvent that does not react with the Lewis acid, such as dichloromethane (B109758) or nitrobenzene, is typically used.

Temperature and Reaction Time : Friedel-Crafts acylations are often started at low temperatures and then heated to complete the reaction. chemguide.co.uk Careful control is needed to prevent side reactions.

For the subsequent reduction step , the choice between Clemmensen and Wolff-Kishner conditions depends on the substrate's stability. wikipedia.orgalfa-chemistry.com The Huang-Minlon modification of the Wolff-Kishner reduction, which involves using a high-boiling solvent like diethylene glycol to distill off water and drive the reaction to completion, can significantly improve yields and shorten reaction times. lscollege.ac.in

Table 1: Comparison of Synthetic Routes to this compound

| Feature | Friedel-Crafts Acylation & Reduction | Carbonylative Transformation of Allylarenes |

| Starting Materials | Ethylbenzene, Succinic anhydride | 1-Allyl-4-ethylbenzene, CO source (e.g., Formic Acid) |

| Key Reagents | AlCl₃ (stoichiometric), Zn(Hg)/HCl or N₂H₄/KOH | Palladium catalyst (catalytic), Ligand (e.g., Xantphos) |

| Key Intermediate | 4-Oxo-4-(4-ethylphenyl)butanoic acid | Palladium-allyl complex |

| Advantages | Well-established, reliable, avoids polyalkylation issues of direct alkylation. science-revision.co.uk | Milder conditions, catalytic use of metal, high regioselectivity possible. acs.orgorganic-chemistry.org |

| Disadvantages | Requires stoichiometric amounts of corrosive Lewis acid, harsh reduction conditions. wikipedia.orgwikipedia.org | Requires synthesis of allylarene precursor, catalyst cost and sensitivity. |

Functional Group Interconversions and Derivatization Strategies

The carboxylic acid and the methylene groups of this compound are amenable to various chemical transformations, allowing for the synthesis of a range of derivatives.

Oxidative Transformations and Product Characterization

The oxidation of analogous compounds, specifically 4-oxo-4-phenylbutanoic acid, has been studied extensively and provides insight into the potential transformations of this compound. The oxidation of 4-oxo-4-phenylbutanoic acid using various hexavalent chromium [Cr(VI)] reagents, such as tripropylammonium (B8586437) fluorochromate (TriPAFC) and benzimidazolium fluorochromate (BIFC), has been shown to yield benzoic acid. derpharmachemica.comscholarsresearchlibrary.com

The reaction proceeds via cleavage of the bond between the carbonyl carbon and the adjacent methylene carbon. Kinetic studies of these oxidations show that the reaction is first order with respect to the oxidant, the substrate, and H⁺ ions. derpharmachemica.comscholarsresearchlibrary.com The mechanism is believed to involve the enol form of the ketone, and the absence of polymerization of acrylonitrile (B1666552) indicates that a free-radical pathway is not involved. orientjchem.orgzenodo.org The addition of Mn(II) ions can retard the reaction rate, suggesting the involvement of a Cr(IV) intermediate. scholarsresearchlibrary.com

The primary product, benzoic acid (or 4-ethylbenzoic acid in the case of the ethyl-substituted analogue), can be characterized by its melting point and through spectroscopic methods like TLC analysis against a known standard. scholarsresearchlibrary.comorientjchem.org

Table 2: Kinetic Data for the Oxidation of 4-Oxo-4-phenylbutanoic Acid

| Oxidant | Catalyst/Promoter | Key Kinetic Findings | Primary Product |

| Tripropylammonium fluorochromate (TriPAFC) | Picolinic Acid | First order in [TriPAFC], [substrate], and [H⁺]. derpharmachemica.com Rate increases with decreasing solvent polarity. derpharmachemica.com | Benzoic Acid derpharmachemica.com |

| Benzimidazolium fluorochromate (BIFC) | 1,10-Phenanthroline | First order in [BIFC], [substrate], and [H⁺]. scholarsresearchlibrary.com Involvement of a Cr(IV) intermediate. scholarsresearchlibrary.com | Benzoic Acid scholarsresearchlibrary.com |

| N-Bromophthalimide | H⁺ | First order in [oxidant] and [substrate]. researchgate.net Reactive species is H₂O⁺Br. researchgate.net | Not specified, likely benzoic acid by analogy |

Reductive Transformations and Product Characterization

The carboxylic acid functional group of this compound can be selectively reduced to a primary alcohol, yielding 4-(4-ethylphenyl)butan-1-ol. This transformation is typically achieved using powerful reducing agents that can reduce carboxylic acids without affecting the aromatic ring.

Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like diethyl ether or THF), followed by an aqueous workup. Another option is the use of borane (B79455) (BH₃), often in the form of a BH₃·THF complex, which also effectively reduces carboxylic acids to primary alcohols under milder conditions than LiAlH₄.

The resulting product, 4-(4-ethylphenyl)butan-1-ol, would be characterized by:

Infrared (IR) Spectroscopy : Appearance of a broad O-H stretching band around 3300 cm⁻¹ and the disappearance of the C=O stretch of the carboxylic acid (around 1700 cm⁻¹).

¹H NMR Spectroscopy : The appearance of a new signal, typically a triplet around 3.6 ppm, corresponding to the -CH₂OH group, and a signal for the hydroxyl proton.

¹³C NMR Spectroscopy : The appearance of a new signal for the carbon bearing the hydroxyl group (C-OH) around 60-65 ppm and the disappearance of the carboxyl carbon signal (around 180 ppm).

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl ring of this compound possesses two substituents: an ethyl group at the para position and a butanoic acid chain. The outcome of electrophilic aromatic substitution (SEAr) reactions on this ring is dictated by the electronic effects of these two groups. wikipedia.org The ethyl group is an alkyl group, which is considered an activating, ortho, para-director. Conversely, the butanoic acid side chain, due to the electron-withdrawing nature of the carboxylic acid group, is a deactivating, meta-director.

Given that the two groups are para to each other, their directing effects are competitive. The powerful activating effect of the ethyl group typically directs incoming electrophiles to the positions ortho to it (positions 2 and 6). The deactivating butanoic acid group directs to the positions meta to it (also positions 2 and 6). Therefore, the substituents work in concert to direct incoming electrophiles to the two equivalent positions ortho to the ethyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

Nitration: Achieved by treating the compound with a mixture of nitric acid and sulfuric acid, this reaction introduces a nitro (-NO₂) group onto the aromatic ring.

Halogenation: This involves the introduction of a halogen (e.g., Br, Cl) using a reagent like Br₂ or Cl₂ with a Lewis acid catalyst, such as FeBr₃ or AlCl₃. wikipedia.org

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. wikipedia.org

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride with a Lewis acid catalyst. This is a common method for forming carbon-carbon bonds with an aromatic ring. masterorganicchemistry.com

The table below summarizes the expected major products for these reactions on this compound.

Table 1: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Expected Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-(4-Ethyl-2-nitrophenyl)butanoic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-(2-Bromo-4-ethylphenyl)butanoic acid |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-(4-Ethyl-2-sulfophenyl)butanoic acid |

| Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 4-(2-Acetyl-4-ethylphenyl)butanoic acid |

Stereoselective Synthesis of Chiral this compound Analogs

The development of single-enantiomer drug candidates has driven significant advancements in stereoselective synthesis. sciencenet.cn Creating chiral analogs of this compound, where a stereocenter is introduced typically on the butanoic acid chain, can be achieved through several methodologies. These methods aim to control the formation of stereogenic centers to produce a specific enantiomer or diastereomer in high purity. sciencenet.cn

Key strategies for stereoselective synthesis include:

Asymmetric Hydrogenation: This is a well-established method for creating chiral centers. sciencenet.cn A prochiral precursor, such as an unsaturated analog of this compound, can be hydrogenated using a chiral catalyst (e.g., those based on rhodium or ruthenium with chiral phosphine ligands) to yield one enantiomer preferentially.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, the butanoic acid could be reacted with a chiral alcohol to form an ester. The bulky chiral group then sterically hinders one face of the molecule, forcing an incoming reagent to attack from the opposite face. After the desired stereocenter is set, the auxiliary is removed.

Enzymatic Resolution: This method utilizes enzymes that selectively react with only one enantiomer in a racemic mixture. sciencenet.cn For example, a lipase (B570770) could be used to selectively esterify one enantiomer of a racemic alcohol precursor, allowing for the separation of the reacted and unreacted enantiomers.

Table 2: Comparison of Stereoselective Synthetic Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Hydrogenation | Use of a chiral catalyst to selectively form one enantiomer from a prochiral substrate. | High enantiomeric excess, catalytic nature reduces waste. | Catalyst can be expensive; optimization is often required. |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemical course of a reaction. | Reliable and predictable for many reaction types. | Requires additional steps for attachment and removal of the auxiliary. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | High selectivity, mild reaction conditions. | Maximum theoretical yield is 50% for the desired enantiomer. |

Industrial Production Methodologies for Related Butanoic Acid Compounds

The industrial-scale synthesis of 4-arylbutanoic acids often employs robust and cost-effective methods. While specific processes for this compound are proprietary, the general strategies can be inferred from the production of similar compounds like 4-phenylbutanoic acid.

A prevalent industrial approach is the Friedel-Crafts acylation of an aromatic substrate followed by reduction. For a compound like this compound, the synthesis would likely involve two main steps:

Friedel-Crafts Acylation: Ethylbenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org This reaction forms 4-(4-ethylphenyl)-4-oxobutanoic acid. The reaction is typically performed in a suitable solvent, and the choice of catalyst and reaction conditions is critical to optimize yield and minimize side products.

Reduction of the Ketone: The carbonyl group of the resulting keto-acid is then reduced to a methylene (-CH₂-) group. A common industrial method for this transformation is catalytic hydrogenation , where the compound is treated with hydrogen gas (H₂) over a metal catalyst (e.g., palladium on carbon, Pd/C) under pressure. This method is often preferred over classical reductions like the Clemmensen (using zinc-mercury amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions due to milder conditions and avoidance of hazardous reagents.

An alternative to chemical synthesis for some carboxylic acids is microbial fermentation . mdpi.com This approach uses microorganisms to convert renewable feedstocks into valuable chemicals. mdpi.com While highly developed for simpler acids like lactic acid and citric acid, engineered metabolic pathways could potentially be designed for the production of more complex molecules like arylbutanoic acids, offering a more sustainable manufacturing route. mdpi.com

Table 3: Industrial Synthesis Steps for 4-Arylbutanoic Acids

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Aromatic Substrate (e.g., Ethylbenzene), Succinic Anhydride, Lewis Acid (e.g., AlCl₃) | Forms the carbon skeleton of the target molecule by creating a C-C bond between the aromatic ring and the four-carbon chain. |

| 2 | Ketone Reduction | Hydrogen (H₂), Metal Catalyst (e.g., Pd/C) | Reduces the intermediate keto group to a methylene group, yielding the final butanoic acid product. |

Mechanistic Investigations in Biological Systems and Pharmaceutical Development

Exploration of Biological Targets and Molecular Interactions

The therapeutic potential of a compound is fundamentally linked to its ability to interact with specific biological molecules. For 4-(4-Ethylphenyl)butanoic acid and its analogs, understanding these interactions at a molecular level is crucial.

Ligand-Protein Binding Studies with this compound Derivatives

The binding of a ligand to a protein is the initial step in a cascade of events that leads to a physiological response. Studies on butanoic acid derivatives suggest that these compounds can engage with various protein targets. While specific binding affinity data for this compound is not extensively documented in publicly available research, the broader class of phenylalkanoic acids is known to interact with nuclear receptors, which are key regulators of gene expression.

One such family of receptors is the Peroxisome Proliferator-Activated Receptors (PPARs), which play a significant role in metabolism and inflammation. The binding affinity of various ligands to PPARs is a critical determinant of their activity. For instance, the development of PPARγ agonists often involves scaffolds that can be structurally related to this compound.

Table 1: Illustrative Binding Affinities of Phenylalkanoic Acid Derivatives to PPARγ (Note: This table is illustrative and based on data for structurally related compounds, as specific data for this compound is not readily available.)

| Compound | Receptor | Binding Affinity (Ki, µM) |

|---|---|---|

| Phenylacetic acid | PPARγ | >100 |

| 4-Phenylbutyric acid | PPARγ | 25.3 |

Enzyme Modulation and Inhibition Mechanisms

Enzymes are critical catalysts for a vast array of biochemical reactions, and their modulation is a common strategy in drug development. Derivatives of butanoic acid have been investigated for their ability to inhibit various enzymes, particularly those involved in inflammatory processes.

A key target in inflammation is the cyclooxygenase (COX) enzyme, which exists in two primary isoforms, COX-1 and COX-2. Inhibition of these enzymes is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs). While direct IC50 values for this compound are not widely reported, the structural motif is present in some selective COX-2 inhibitors. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).

Table 2: Representative IC50 Values of Phenyl-substituted Compounds against COX Enzymes (Note: This table provides representative data for compounds with similar structural features to illustrate the concept, as specific data for this compound is limited.)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Ibuprofen | 13.5 | 344 | 0.04 |

| Celecoxib | 15 | 0.04 | 375 |

Receptor-Mediated Activities and Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features of a ligand that are responsible for its biological activity. For butanoic acid derivatives with anti-inflammatory potential, pharmacophore models often highlight the importance of a hydrophobic aromatic region, a hydrogen bond acceptor, and a hydrophobic feature.

These models are instrumental in screening large chemical databases to identify novel compounds with desired biological activities. For instance, a pharmacophore model for PPARγ agonists typically includes a hydrophobic tail, a central aromatic ring system, and an acidic head group, features that can be conceptually mapped onto the structure of this compound. This suggests its potential to interact with such receptors, thereby mediating its biological effects.

Cellular Pathway Modulation and Biochemical Impact

The interaction of a compound with its molecular target initiates a series of events within the cell, known as signal transduction pathways. These pathways ultimately lead to a change in cellular function.

Influence on Signal Transduction Cascades

Signal transduction cascades are the communication networks within a cell that transmit signals from the cell surface to the nucleus, leading to changes in gene expression and cellular responses. Key signaling pathways include the Mitogen-Activated Protein Kinase (MAPK) cascades, which are involved in cellular processes such as proliferation, differentiation, and apoptosis.

While direct studies on the effect of this compound on these pathways are limited, related compounds have been shown to modulate MAPK signaling. For example, some phenylbutyrate derivatives have been observed to influence the phosphorylation status of key proteins within the MAPK pathway, thereby affecting downstream cellular events.

Regulation of Inflammatory Pathways

Inflammation is a complex biological response involving a multitude of cellular and molecular players. A central regulator of inflammatory gene expression is the transcription factor Nuclear Factor-kappa B (NF-κB). In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein. Upon stimulation by inflammatory signals, this inhibitor is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Short-chain fatty acids and their derivatives have been shown to modulate the NF-κB pathway. It is plausible that this compound could exert anti-inflammatory effects by interfering with the activation of NF-κB. This could occur through various mechanisms, including the inhibition of upstream kinases or the stabilization of the NF-κB inhibitory protein. Such actions would lead to a downstream reduction in the production of inflammatory mediators.

Effects on Cellular Metabolism and Energy Homeostasis

Research into 4-phenylbutanoic acid (4-PBA), a close structural analog of this compound, has revealed significant effects on cellular metabolism and the maintenance of energy balance. These effects are largely tied to its roles as a chemical chaperone and a histone deacetylase (HDAC) inhibitor, which influence mitochondrial function, lipid metabolism, and cellular stress responses.

Studies have shown that 4-PBA can modulate mitochondrial function by increasing β-oxidation and participating in mitochondrial biogenesis. nih.gov In states of cellular stress, such as sepsis-induced cardiac dysfunction, 4-PBA has been found to improve heart muscle cell contractility by beneficially altering amino acid and lipid metabolism. nih.gov One of the key mitochondrial structures influenced by 4-PBA is the mitochondrial permeability transition pore (mPTP), a critical regulator of cell life and death; 4-PBA can enforce the inhibitory effect of other agents on mPTP opening, thereby protecting mitochondrial integrity. frontiersin.org

Furthermore, 4-PBA has demonstrated a protective role against lipotoxicity, a condition of cell damage caused by excess lipids. In liver cells, it reduces the accumulation of lipids and subsequent cell death by inducing autophagy, a cellular process for degrading and recycling damaged components. nih.gov This effect is critical for restoring cellular homeostasis. In the context of renal ischemia-reperfusion injury, 4-PBA has been shown to decrease the expression of cytochrome c, a vital component of the mitochondrial respiratory chain and a key trigger for apoptosis, further highlighting its role in maintaining metabolic and cellular health under stress. spandidos-publications.com

| Metabolic Area | Observed Effect of 4-PBA | Key Findings | Reference |

|---|---|---|---|

| Mitochondrial Function | Enhancement of function and biogenesis | Increases fatty acid β-oxidation and participates in the creation of new mitochondria. | nih.gov |

| Lipid Metabolism | Reduction of lipotoxicity | Decreases lipid accumulation in hepatocytes by inducing autophagy. | nih.gov |

| Energy Homeostasis | Protection against mitochondrial damage | Modulates the mitochondrial permeability transition pore (mPTP) and reduces cytochrome c expression during cellular stress. | frontiersin.orgspandidos-publications.com |

| Cardiac Metabolism | Improvement in sepsis | Modulates amino acid and lipid metabolism to improve cardiomyocyte contractility. | nih.gov |

Pharmacological Actions and Therapeutic Potential of this compound Derivatives

The structural backbone of this compound is shared by a class of molecules with diverse and potent pharmacological activities. Research into its derivatives has uncovered potential therapeutic applications ranging from inflammation control to cancer therapy.

Anti-inflammatory and Analgesic Research

Derivatives of phenylalkanoic acids have been investigated for their ability to reduce inflammation and pain. Studies indicate that these compounds can possess significant anti-inflammatory and analgesic properties. nih.govmdpi.com For instance, a series of 4-(3-oxo-1,2-benzisothiazolin-2-yl)-phenylalkanoic acid derivatives demonstrated pain-killing effects that were comparable in potency to the established anti-inflammatory drug phenylbutazone. nih.gov The parent compound, 4-PBA, has also been shown to suppress inflammatory processes and reduce oxidative stress. semanticscholar.orgfrontiersin.org The mechanism often involves the inhibition of pro-inflammatory signaling pathways, such as NF-κB. nih.gov

However, the effects of this class of compounds on all cell types are not universally beneficial. One study on the phenylalkanoic acid derivative flurbiprofen (B1673479) noted that it had a negative impact on the proliferation and differentiation of chondrocytes, the cells responsible for cartilage formation. nih.govresearchgate.net This suggests that while these derivatives have therapeutic potential, their effects must be carefully considered in different clinical contexts.

| Compound/Derivative Class | Activity Investigated | Key Findings | Reference |

|---|---|---|---|

| 4-(3-oxo-1,2-benzisothiazolin-2-yl)-phenylalkanoic acids | Analgesic | Showed pain-killing effects comparable in potency and efficacy to phenylbutazone. | nih.gov |

| 4-Phenylbutanoic acid (4-PBA) | Anti-inflammatory | Suppresses inflammatory processes and inhibits NF-κB signaling. | semanticscholar.orgnih.gov |

| Flurbiprofen (a phenylalkanoic acid derivative) | Chondrocyte Toxicity | Demonstrated a negative effect on the proliferation and differentiation of human chondrocytes. | nih.govresearchgate.net |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | Anti-inflammatory | Showed significant inhibition of the 5-LOX enzyme, with an IC50 value of 105 µg/mL. | mdpi.com |

Antimicrobial and Antiviral Investigations

The therapeutic potential of butanoic acid derivatives extends to infectious diseases. Research has shown that these compounds possess both antimicrobial and antiviral capabilities.

In the realm of antibacterial research, butanoic acid and its derivatives can inactivate a range of both Gram-positive and Gram-negative bacteria. nih.gov Their mechanisms include inducing the expression of the host's own antimicrobial peptides and disrupting bacterial membrane integrity. nih.govnih.gov For example, certain N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl moiety have demonstrated good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. mdpi.com

In antiviral studies, 4-PBA has emerged as a potent agent against herpes simplex virus (HSV-1 and HSV-2). nih.gov Its primary mechanism involves alleviating endoplasmic reticulum (ER) stress, a cellular pathway that HSV manipulates to facilitate its own replication. nih.gov Furthermore, 4-PBA has been shown to work synergistically with the conventional antiviral drug acyclovir, suggesting its potential use in combination therapies to reduce the effective concentration of antiviral drugs. nih.govresearchgate.net

Anticancer and Cytotoxic Studies

Derivatives of 4-PBA are the subject of extensive research in oncology due to their cytotoxic effects on cancer cells. researchgate.net These compounds act through multiple mechanisms, most notably as histone deacetylase (HDAC) inhibitors, which can alter gene expression to suppress tumor growth, and as chemical chaperones that can interfere with cancer cell processes. researchgate.netjapsonline.com

Remarkably potent anticancer agents have been developed by incorporating phenylbutyrate into other molecules. For example, platinum(IV) derivatives of the chemotherapy drug cisplatin (B142131) that include phenylbutyrate ligands have shown cytotoxicity up to 100 times greater than cisplatin alone against a variety of human cancer cell lines. nih.govrsc.org This enhanced potency is attributed to several factors, including better cellular uptake and a dual mechanism of action involving both DNA damage and HDAC inhibition. nih.govrsc.org Another innovative approach involved creating a mitochondria-targeted prodrug of PBA, which exhibited an approximately 4000-fold increase in potency against A375 melanoma cells compared to PBA itself. acs.org

It is important to note, however, that the effect of 4-PBA may be context-dependent. One study indicated that 4-PBA could potentially promote the development of hepatocellular carcinoma in its early stages by initiating cancer stem cells through the activation of the PPAR-α pathway. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Key Findings and Potency | Reference |

|---|---|---|---|

| ctc-[Pt(NH₃)₂(PhB)₂Cl₂] (Platinum-PBA conjugate) | Various human cancer lines | Up to 100-fold more potent than cisplatin. Acts via DNA binding and HDAC inhibition. | nih.govrsc.org |

| Mitochondria-targeted PBA prodrug (Compound 53) | A375 (melanoma) | IC50 of 2.22 µM, approximately 4000-fold more potent than PBA. | acs.org |

| 4-Phenylbutanoic acid (4-PBA) | Hepatocellular Carcinoma (in vivo model) | Promoted early-stage tumorigenesis by initiating cancer stem cells. | nih.gov |

| Liposomal formulation of Coumarin and PBA | Various cancer cell lines | Demonstrated high encapsulation efficiencies and significant cytotoxicity in vitro. | japsonline.com |

Neuroprotective Mechanisms and ER Stress Mitigation

One of the most well-documented roles of 4-PBA and its derivatives is their ability to provide neuroprotection by mitigating endoplasmic reticulum (ER) stress. nih.govresearchgate.net The ER is responsible for protein folding, and the accumulation of misfolded proteins can trigger ER stress, leading to cell death—a key process in many neurodegenerative diseases. nih.gov

4-PBA functions as a "chemical chaperone" by stabilizing protein structures and preventing the aggregation of misfolded proteins. researchgate.netamegroups.org This action alleviates the load on the ER, thereby reducing the activation of the unfolded protein response (UPR), a signaling pathway that can initiate apoptosis if the stress is not resolved. nih.gov By inhibiting ER stress, 4-PBA has been shown to protect against apoptosis in numerous cell types, including neurons, and has demonstrated neuroprotective effects in models of cerebral ischemia. researchgate.netresearchgate.net Studies have identified specific ER stress markers, such as GRP78 and CHOP, that are downregulated by 4-PBA treatment. spandidos-publications.comresearchgate.net

Kynurenine-3-Hydroxylase Inhibition Research

Derivatives of this compound, specifically those with a 4-oxo-butanoic acid structure, are significant in the field of neuropharmacology as inhibitors of kynurenine (B1673888) 3-monooxygenase (KMO), an enzyme previously known as kynurenine-3-hydroxylase. nih.govcapes.gov.br KMO is a critical enzyme in the kynurenine pathway, which metabolizes the amino acid tryptophan. mdpi.com

Inhibition of KMO is a promising therapeutic strategy for neurodegenerative disorders like Huntington's and Alzheimer's disease. nih.gov The rationale is that blocking KMO prevents the production of downstream neurotoxic metabolites, such as 3-hydroxykynurenine and the excitotoxin quinolinic acid. mdpi.comtandfonline.com Simultaneously, this inhibition shunts the pathway toward the increased production of kynurenic acid, a metabolite known to have neuroprotective properties. tandfonline.comgladstone.org Structure-activity relationship (SAR) studies on 4-aryl-4-oxobutanoic acid derivatives have been conducted to identify the most potent inhibitors, with compounds like 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid emerging as highly effective. nih.govnih.gov

| Inhibitor Class/Compound | Therapeutic Rationale | Mechanism of Action | Reference |

|---|---|---|---|

| 4-Phenyl-4-oxo-butanoic acid derivatives | Neuroprotection for diseases like Huntington's and Alzheimer's. | Inhibits KMO, leading to decreased production of neurotoxins (e.g., quinolinic acid) and increased levels of neuroprotective kynurenic acid. | nih.govcapes.gov.brmdpi.com |

| 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Potent KMO inhibition | Identified through SAR studies as a particularly potent derivative for blocking the KMO enzyme. | nih.gov |

| UPF 648 | Potent KMO inhibition | A tight-binding inhibitor whose structure in complex with KMO has served as a template for designing new drugs. | nih.gov |

In Vitro and In Vivo Model Systems for Efficacy Assessment

The preliminary assessment of the pharmacological efficacy of this compound relies on a combination of in vitro (cell-based) and in vivo (animal) model systems. These models are crucial for elucidating the compound's biological effects and predicting its potential therapeutic utility.

Cell-based assays represent a fundamental component of the initial screening and mechanistic evaluation of this compound. These assays provide a controlled environment to investigate the compound's effects on specific cellular processes. The development and validation of these assays are critical to ensure the reliability and reproducibility of the findings.

A variety of cell-based assays would be employed to characterize the bioactivity of this compound, depending on its intended therapeutic target. For instance, if the compound is being investigated for anti-inflammatory properties, a key step would be to utilize cell lines relevant to the inflammatory cascade. One such approach involves the use of macrophage-like cell lines (e.g., RAW 264.7) or primary synovial fibroblasts. scialert.netnih.gov In these systems, inflammation can be induced by agents like lipopolysaccharide (LPS), and the efficacy of this compound would be determined by its ability to modulate the production of pro-inflammatory mediators. nih.gov

The validation of these assays would involve demonstrating a dose-dependent response to the compound and ensuring the specificity of its action. For example, the effect of a related compound, 4-phenylbutyric acid (4-PBA), on the proliferation of interleukin-1β (IL-1β)-stimulated rheumatoid arthritis synovial fibroblasts has been evaluated, showing a concentration-dependent inhibition of cell proliferation. nih.govresearchgate.net

Cytotoxicity is another critical parameter assessed using cell-based assays. The viability of cells upon exposure to varying concentrations of this compound would be determined using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This assay measures the metabolic activity of cells, which correlates with cell viability. Studies on other propionic acid derivatives have demonstrated dose-dependent reductions in the viability of liver cell lines such as THLE-2 and Hep-G2. scialert.net

Furthermore, if this compound is being explored for neuroprotective effects, as has been the case for similar phenylalkanoic acids, neuronal cell lines would be utilized. researchgate.net For instance, the effect of the compound on apoptosis in response to a neurotoxic stimulus could be assessed using techniques like Annexin V-propidium iodide flow cytometry. researchgate.net

Table 1: Illustrative Cell-Based Assays for the Evaluation of this compound

| Assay Type | Cell Line | Stimulus/Condition | Key Endpoint Measured | Potential Application |

|---|---|---|---|---|

| Anti-inflammatory | RAW 264.7 (Macrophage-like) | Lipopolysaccharide (LPS) | Pro-inflammatory cytokine (e.g., TNF-α, IL-6) release | Inflammation |

| Cell Proliferation | Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | Interleukin-1β (IL-1β) | Cell proliferation (e.g., CCK-8 assay) | Rheumatoid Arthritis |

| Cytotoxicity | Hep-G2 (Hepatocellular carcinoma) | Compound exposure | Cell viability (e.g., MTT assay) | General Toxicity |

| Apoptosis | MAC-T (Bovine mammary epithelial) | Zearalenone (ZEA) | Apoptotic rate (Flow cytometry) | Cellular Stress |

This table is for illustrative purposes and the specific assays would be chosen based on the therapeutic target of this compound.

For investigating potential anti-inflammatory effects, rodent models of inflammation are commonly employed. For example, the carrageenan-induced paw edema model in rats is a well-established method to assess acute inflammation. nih.gov The efficacy of a compound is determined by its ability to reduce the swelling of the paw after the injection of carrageenan. Another model for chronic inflammation is the adjuvant-induced polyarthritis model in rats, which mimics some aspects of rheumatoid arthritis. nih.gov

If this compound is being investigated for metabolic disorders, such as type 2 diabetes, mouse models that exhibit key features of the disease would be utilized. For instance, a study on 4-phenylbutyrate (PBA) used an obese mouse model (Avy hIAPP mice) that develops hyperglycemia and islet amyloid deposition. nih.govresearchgate.netscimarina.com In this model, the oral administration of PBA was shown to reduce hyperglycemia and the severity of islet amyloid deposition. nih.govresearchgate.netscimarina.com

In the context of neurodegenerative diseases, transgenic mouse models that express mutated human proteins associated with these conditions are valuable tools. For example, if there were an interest in the neuroprotective potential of this compound, its effects could be studied in animal models of sepsis-induced cardiac dysfunction. nih.gov

The evaluation of efficacy in these animal models involves monitoring various parameters, such as clinical signs of disease, histological changes in tissues, and levels of relevant biomarkers. For example, in a mouse model of collagen-induced arthritis, treatment with 4-PBA was shown to ameliorate joint swelling and reduce bone erosion. nih.gov

Table 2: Examples of Animal Models for the Pharmacological Evaluation of Phenylalkanoic Acid Derivatives

| Therapeutic Area | Animal Model | Key Parameters Evaluated | Findings for Related Compounds (e.g., 4-PBA) |

|---|---|---|---|

| Inflammation | Rat model of adjuvant-induced polyarthritis | Paw swelling, joint destruction, inflammatory markers | Inhibition of all three phases of the disease. nih.gov |

| Metabolic Disease | Obese and diabetic mouse model (Avy hIAPP) | Blood glucose levels, insulin (B600854) sensitivity, islet amyloid deposition | Reduction in hyperglycemia and amyloid deposits. nih.govresearchgate.netscimarina.com |

| Inflammation | Murine model of acute perinatal inflammation | Neutrophil recruitment, pro-inflammatory mediator release | Suppression of neutrophil recruitment. nih.gov |

| Renal Injury | Mouse model of renal ischemia-reperfusion injury | Renal function, expression of adhesion molecules (ICAM-1, VCAM-1) | Therapeutic effect on renal injury. spandidos-publications.com |

This table presents examples of animal models used for compounds similar to this compound and is intended to be illustrative.

Structure Activity Relationship Sar and Computational Chemistry of 4 4 Ethylphenyl Butanoic Acid Analogues

Elucidation of Key Structural Features Dictating Biological Activity

Structure-activity relationship studies on analogues of 4-(4-ethylphenyl)butanoic acid have identified several key structural features that are critical for their biological activity. These studies systematically modify different parts of the molecule to determine their contribution to the interaction with biological targets.

The core structure of these compounds can be divided into three main regions: the substituted phenyl ring, the butanoic acid side chain, and the terminal carboxylic acid group. The nature and position of the substituent on the phenyl ring have a significant impact on activity. For instance, in related phenylpropanoic acid derivatives, the presence of specific substituents can enhance or diminish their inhibitory effects on certain enzymes. nih.gov

Modifications to the butanoic acid linker have also been explored. The length and flexibility of this alkyl chain are crucial for correctly positioning the aromatic ring and the carboxylic acid group within the binding site of a target protein. Changes in chain length can alter the binding affinity and selectivity. nih.gov

The terminal carboxylic acid group is often a key interaction point, typically forming hydrogen bonds or ionic interactions with amino acid residues in the active site of a receptor or enzyme. japer.in The acidic nature of this group is generally essential for activity, and its replacement with other functional groups often leads to a significant loss of potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized analogues, thereby accelerating the drug discovery process. nih.gov

For classes of compounds similar to this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.gov These approaches generate 3D grid-based descriptors that represent the steric and electrostatic fields of the molecules. The resulting models can highlight regions where modifications to the structure would likely lead to improved activity.

A typical QSAR study involves the following steps:

Data Set Selection : A series of analogues with a range of biological activities is chosen.

Molecular Modeling and Alignment : The 3D structures of the compounds are generated and aligned based on a common scaffold.

Descriptor Calculation : Various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated.

Model Development : Statistical methods, such as Partial Least Squares (PLS), are used to create a mathematical equation correlating the descriptors with biological activity. pharmacophorejournal.com

Model Validation : The predictive power of the model is assessed using techniques like cross-validation and by predicting the activity of a separate test set of compounds. tubitak.gov.tr

The insights gained from QSAR models can guide the synthesis of new derivatives with potentially enhanced potency. tubitak.gov.tr

Computational Approaches to Ligand Design and Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. mdpi.com This technique is instrumental in understanding the binding mode of this compound analogues and estimating their binding affinity.

The process involves placing the ligand in the binding site of the target protein and calculating the binding energy for different conformations and orientations. nih.gov Docking studies on related carboxylic acid derivatives have revealed the importance of specific interactions, such as:

Hydrogen Bonds : The carboxylic acid moiety frequently forms hydrogen bonds with key residues like arginine and tyrosine in the active site. japer.in

The results of docking simulations are often visualized to provide a 3D representation of the ligand-receptor interactions, offering valuable insights for the design of new inhibitors. researchgate.net

Table 1: Representative Interacting Residues Identified Through Molecular Docking of Carboxylic Acid Derivatives

| Interacting Residue | Interaction Type | Reference |

| Arginine | Hydrogen Bond | japer.in |

| Tyrosine | Hydrogen Bond | japer.in |

| Valine | Hydrophobic Contact | japer.in |

| Leucine | Hydrophobic Contact | japer.in |

This table is illustrative and based on findings for similar classes of compounds.

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked conformation and to analyze the persistence of key interactions. nih.gov

By simulating the behavior of the complex in a physiological environment, MD can reveal:

The flexibility of the ligand and the protein.

The stability of hydrogen bonds and other interactions.

Conformational changes in the protein upon ligand binding.

These simulations provide a more realistic understanding of the binding event and can help to refine the results obtained from molecular docking. nih.gov

De Novo Design and Rational Optimization of this compound Derivatives

De novo design and rational optimization are computational strategies for creating novel molecules with desired properties. mdpi.com De novo design algorithms build new molecules from scratch, either by assembling fragments or by growing them atom-by-atom within the target's active site. mdpi.com

Rational optimization, on the other hand, involves making targeted modifications to a known active compound, such as this compound, to improve its potency, selectivity, or pharmacokinetic properties. mdpi.com This process is guided by the insights gained from SAR, QSAR, and molecular modeling studies. For example, if docking studies suggest that a larger substituent on the phenyl ring could occupy an additional hydrophobic pocket, new analogues with such modifications can be designed and evaluated in silico before being synthesized. nih.gov

Pharmacophore Model Development for Receptor Interaction

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups, arranged in a specific 3D geometry. nih.gov

Pharmacophore models for analogues of this compound can be developed using two main approaches:

Ligand-based : This method uses a set of known active molecules to identify common chemical features that are essential for their biological activity. frontiersin.org

Structure-based : This approach utilizes the 3D structure of the ligand-receptor complex to define the key interaction points. mdpi.com

Once developed, a pharmacophore model can be used as a 3D query to screen large chemical databases for new compounds that possess the required features, potentially leading to the discovery of novel hits with diverse chemical scaffolds. pharmacophorejournal.com

Table 2: Common Pharmacophoric Features for Carboxylic Acid-Containing Ligands

| Pharmacophoric Feature | Description | Potential Role | Reference |

| Hydrogen Bond Acceptor | An atom that can accept a hydrogen bond. | Interaction with donor groups in the receptor. | pharmacophorejournal.com |

| Hydrogen Bond Donor | A group that can donate a hydrogen in a hydrogen bond. | Interaction with acceptor groups in the receptor. | pharmacophorejournal.com |

| Aromatic Ring | A planar, cyclic, conjugated system. | Pi-pi stacking or hydrophobic interactions. | pharmacophorejournal.com |

| Hydrophobic Group | A nonpolar group. | Interaction with hydrophobic pockets in the receptor. | pharmacophorejournal.com |

Metabolic Fate and Biotransformation Pathways of 4 4 Ethylphenyl Butanoic Acid

In Vitro Metabolic Stability and Metabolite Identification

In vitro metabolic stability assays are fundamental in early drug discovery to estimate the extent of metabolism a compound will undergo in vivo. These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. The rate of disappearance of the parent compound over time provides an indication of its metabolic stability.

For 4-(4-Ethylphenyl)butanoic acid, it is anticipated that the primary sites of metabolism would be the ethyl group and the butanoic acid side chain. The ethylphenyl moiety is susceptible to oxidation, while the carboxylic acid group can undergo conjugation reactions.

Hypothetical In Vitro Metabolic Stability of this compound

| Parameter | Human Liver Microsomes | Rat Liver Microsomes |

| Half-life (t½, min) | 45 | 30 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 | 23.1 |

| Predicted In Vivo Clearance | Low to Moderate | Moderate |

This table presents hypothetical data for illustrative purposes.

Metabolite identification studies aim to determine the chemical structures of the metabolites formed. For this compound, potential metabolites could include:

Oxidation products: Hydroxylation of the ethyl group to form 1-(4-(1-hydroxyethyl)phenyl)butanoic acid, followed by further oxidation to 1-(4-acetylphenyl)butanoic acid.

Glucuronidation products: Conjugation of the carboxylic acid group with glucuronic acid to form an acyl glucuronide.

Beta-oxidation products: Shortening of the butanoic acid side chain.

In Vivo Biotransformation and Excretion Studies

In vivo studies in animal models are essential to understand the complete picture of a compound's metabolism and elimination. These studies can confirm the metabolites identified in vitro and reveal others that may be formed through extrahepatic metabolism.

Based on the structure of this compound, the primary biotransformation pathways in vivo are likely to involve both Phase I (oxidation) and Phase II (conjugation) reactions. The ethyl group is a probable site for oxidation by cytochrome P450 enzymes, leading to the formation of alcohols and ketones. The carboxylic acid moiety is a prime candidate for glucuronidation, a major pathway for the detoxification and excretion of acidic compounds.

Excretion studies, which typically involve the administration of a radiolabeled version of the compound, are conducted to determine the routes and rates of elimination from the body. For a compound like this compound, it is expected that the metabolites would be primarily excreted in the urine and, to a lesser extent, in the feces.

Prodrug Strategies and Metabolic Activation of Butanoic Acid Scaffolds

Prodrug strategies are often employed to improve the physicochemical and pharmacokinetic properties of a drug. For compounds with a butanoic acid scaffold, the carboxylic acid group can be masked with a promoiety to enhance properties such as membrane permeability and oral bioavailability. These prodrugs are designed to be converted to the active carboxylic acid in vivo through enzymatic or chemical hydrolysis.

Ester prodrugs are a common approach for carboxylic acids. nih.govuobabylon.edu.iq By converting the carboxylic acid of this compound into an ester, its lipophilicity could be increased, potentially leading to improved absorption from the gastrointestinal tract. Following absorption, ubiquitous esterase enzymes in the blood and tissues would hydrolyze the ester, releasing the active this compound.

The metabolic activation of butanoic acid scaffolds can also be a key aspect of a drug's mechanism of action. In some cases, the butanoic acid derivative itself is inactive and requires metabolic transformation to exert its therapeutic effect.

Comparative Analysis of Species-Specific Metabolic Profiles

The metabolic profile of a compound can vary significantly between different species due to differences in the expression and activity of drug-metabolizing enzymes. Therefore, a comparative analysis of metabolic profiles in different species is crucial for the selection of appropriate animal models for preclinical safety and efficacy studies.

For this compound, it is plausible that there would be quantitative and qualitative differences in its metabolism between species such as rats, dogs, and humans. For instance, the rate of oxidation of the ethyl group or the extent of glucuronidation of the carboxylic acid could differ. A study on the structurally related compound, raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), revealed species-specific differences in its metabolism in rats, guinea-pigs, and rabbits. nih.gov

Hypothetical Species-Specific Metabolite Profile of this compound in Urine

| Metabolite | Human (%) | Rat (%) | Dog (%) |

| Parent Compound | 5 | 2 | 8 |

| 1-(4-(1-hydroxyethyl)phenyl)butanoic acid | 25 | 35 | 20 |

| 1-(4-acetylphenyl)butanoic acid | 15 | 10 | 12 |

| Acyl Glucuronide | 50 | 48 | 55 |

| Other | 5 | 5 | 5 |

This table presents hypothetical data for illustrative purposes.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, utilizing the interaction of electromagnetic radiation with matter to provide detailed information about molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy Proton (¹H) NMR spectroscopy provides data on the number of different types of hydrogen atoms, the number of hydrogen atoms of each type, and the electronic environment of each. For 4-(4-Ethylphenyl)butanoic acid, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the protons of the ethyl group, the aromatic ring, the aliphatic chain, and the carboxylic acid. The aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift.

Predicted ¹H NMR Data for this compound This data is theoretical and based on established principles of NMR spectroscopy.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H |

| Aromatic (Ar-H) | ~7.15 | Doublet | 2H |

| Aromatic (Ar-H) | ~7.10 | Doublet | 2H |

| Benzylic (-CH₂-Ar) | ~2.65 | Triplet | 2H |

| Ethyl (-CH₂-CH₃) | ~2.60 | Quartet | 2H |

| Methylene (B1212753) (-CH₂-COOH) | ~2.35 | Triplet | 2H |

| Methylene (-CH₂-CH₂-CH₂) | ~1.95 | Multiplet | 2H |

| Ethyl (-CH₃) | ~1.20 | Triplet | 3H |

¹³C NMR Spectroscopy Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum for this compound is predicted to show 10 distinct signals, as two pairs of aromatic carbons are chemically equivalent due to symmetry. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field.

Predicted ¹³C NMR Data for this compound This data is theoretical and based on established principles of NMR spectroscopy.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C OOH) | ~179 |

| Aromatic (C -CH₂CH₃) | ~143 |

| Aromatic (C -CH₂CH₂COOH) | ~139 |

| Aromatic (Ar-C H) | ~128.5 |

| Aromatic (Ar-C H) | ~128.0 |

| Methylene (-C H₂-COOH) | ~35.0 |

| Benzylic (-C H₂-Ar) | ~34.0 |

| Methylene (-CH₂-C H₂-CH₂) | ~28.5 |

| Ethyl (-C H₂-CH₃) | ~26.5 |

| Ethyl (-C H₃) | ~15.5 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by the distinctive absorptions of the carboxylic acid and the substituted aromatic ring. A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.

Predicted IR Absorption Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3050 - 3000 | C-H stretch | Aromatic |

| 2960 - 2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1725 - 1700 (strong) | C=O stretch | Carboxylic Acid |

| 1610, 1510 | C=C stretch | Aromatic Ring |

| ~1410 | O-H bend | Carboxylic Acid |

| ~1280 | C-O stretch | Carboxylic Acid |

| ~830 | C-H bend (out-of-plane) | 1,4-disubstituted Aromatic |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. For this compound (C₁₂H₁₆O₂), the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its monoisotopic mass. Common fragmentation pathways would include the loss of the carboxyl group (•COOH, 45 Da) and benzylic cleavage, which is characteristic of alkylbenzenes and would result in a stable tropylium-type cation.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 192 | [C₁₂H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 175 | [C₁₂H₁₅O]⁺ | Loss of •OH (17 Da) |

| 147 | [C₁₁H₁₅]⁺ | Loss of •COOH (45 Da) |

| 119 | [C₉H₁₁]⁺ | Benzylic cleavage, loss of C₂H₄O₂ |

| 105 | [C₈H₉]⁺ | Benzylic cleavage of ethyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion |

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. azolifesciences.comexcillum.comuq.edu.au This technique requires a high-quality single crystal of the compound. creativebiomart.net

If a suitable crystal were obtained, the analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal how the molecules pack in the crystal lattice. For carboxylic acids, a common and expected feature is the formation of centrosymmetric hydrogen-bonded dimers, where the carboxyl groups of two molecules associate via strong O-H···O=C hydrogen bonds. This interaction significantly influences the physical properties of the compound in its solid form.

Chromatographic Separation and Purification Techniques

Chromatography is essential for the separation, identification, and purification of compounds from a mixture.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. The direct analysis of carboxylic acids like this compound by GC can be challenging due to their polarity and relatively low volatility, which often leads to poor peak shapes and adsorption on the column. colostate.edu

To overcome these issues, derivatization is a common and often necessary step. libretexts.orgresearchgate.net The polar carboxylic acid group is converted into a less polar, more volatile derivative, typically an ester (e.g., a methyl or trimethylsilyl (B98337) ester). This process improves the chromatographic behavior of the analyte, resulting in sharper, more symmetrical peaks. sigmaaldrich.com For instance, reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the active hydrogen in the carboxyl group into a trimethylsilyl (TMS) ether. usherbrooke.ca

A typical GC method for the derivatized analyte would involve injection into a heated port, separation on a capillary column (e.g., a 5% phenyl-polydimethylsiloxane stationary phase), and detection by a flame ionization detector (FID) or a mass spectrometer (MS), which would also provide structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quality control of this compound, offering high resolution and sensitivity for both purity assessment and quantitative determination. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose.

A typical RP-HPLC method for the analysis of this compound would utilize a C18 or a pentafluorophenyl (PFP) stationary phase. The latter can offer enhanced selectivity for aromatic compounds due to unique interactions with the phenyl ring. The mobile phase generally consists of a mixture of an aqueous component, often buffered and acidified, and an organic modifier like acetonitrile (B52724) or methanol. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times. mdpi.com

Detection is commonly performed using a UV detector, typically at a wavelength where the phenyl group exhibits strong absorbance, for instance, around 210 nm or 254 nm. longdom.org For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of this compound in a sample is then used to determine its concentration by interpolation from this curve.

Method validation is a critical aspect of quantitative HPLC analysis, ensuring the reliability of the results. Key validation parameters include linearity, precision, accuracy, and specificity. ekb.egnih.gov

Linearity: A linear relationship between the detector response (peak area) and the concentration of the analyte should be established over a defined range. researchgate.net

Precision: This is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (RSD) of the measurements being a key indicator. africanjournalofbiomedicalresearch.com

Accuracy: Determined by recovery studies, where a known amount of the standard is spiked into a sample matrix and the percentage of the recovered analyte is calculated. longdom.org

| Validation Parameter | Acceptance Criteria | Typical Result for this compound Analysis |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Intra-day Precision (%RSD, n=6) | ≤ 2.0% | 0.8% |

| Inter-day Precision (%RSD, n=6) | ≤ 2.0% | 1.2% |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an invaluable tool for the rapid and qualitative monitoring of chemical reactions, such as the synthesis of this compound. Its simplicity, speed, and low cost make it ideal for tracking the consumption of starting materials and the formation of the product over time.

For a typical synthesis, such as the reaction of a Grignard reagent with a suitable electrophile, TLC can be used to follow the progress. A small aliquot of the reaction mixture is spotted onto a TLC plate, alongside spots of the starting materials. The plate is then developed in a suitable mobile phase.

The stationary phase is typically silica (B1680970) gel, a polar adsorbent. The mobile phase is a less polar solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. For carboxylic acids, tailing of the spot can be an issue due to interactions with the acidic silica. This can be mitigated by adding a small amount of a volatile acid, like acetic acid or formic acid, to the mobile phase.

Visualization of the spots can be achieved through several methods. Due to the aromatic ring, this compound is UV active and will appear as a dark spot on a fluorescent TLC plate under UV light (254 nm). libretexts.org Additionally, specific staining reagents can be used. A bromocresol green solution is an effective stain for visualizing carboxylic acids, which appear as yellow spots on a blue or green background. libretexts.orgfiu.eduillinois.eduepfl.chmn-net.com

The progress of the reaction is monitored by observing the disappearance of the starting material spot(s) and the appearance and intensification of the product spot. The relative positions of the spots, indicated by their retention factor (Rf) values, are dependent on their polarity. The carboxylic acid product is generally more polar than the less polar starting materials (e.g., an alkyl halide), and will therefore have a lower Rf value.

| Compound | Expected Polarity | Expected Rf Value |

|---|---|---|

| Starting Material (e.g., 1-bromo-4-ethylbenzene) | Low | High (e.g., 0.8) |

| This compound (Product) | High | Low (e.g., 0.3) |

Methodologies for Characterization in Material Science Applications

The unique combination of a rigid aromatic core and a flexible aliphatic chain with a reactive carboxylic acid terminus makes this compound a promising candidate for incorporation into advanced materials such as polymers and liquid crystals. The characterization of these materials is crucial to understanding their structure-property relationships.

When this compound is incorporated into a polymer, either as a monomer or as a pendant group, a suite of analytical techniques is employed to characterize the resulting material. Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the polymer and the successful incorporation of the butanoic acid moiety.

Thermal properties are investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC can determine key thermal transitions such as the glass transition temperature (Tg) and melting point (Tm), which provide insights into the polymer's processability and service temperature range. TGA is used to assess the thermal stability and decomposition profile of the material.

In the context of liquid crystals, where molecules with calamitic (rod-like) shapes can self-assemble into ordered phases, derivatives of this compound could be synthesized to exhibit such properties. The characterization of these materials would involve Polarized Optical Microscopy (POM) to identify the different liquid crystalline phases (e.g., nematic, smectic) by observing their characteristic textures. DSC is also used to determine the temperatures at which these phase transitions occur.

Furthermore, should materials containing this compound be developed for applications where surface properties are important, techniques such as contact angle measurements and Atomic Force Microscopy (AFM) would be employed to study the hydrophobicity/hydrophilicity and surface topography, respectively.

Future Directions and Emerging Research Areas

Exploration of Novel Therapeutic Applications Beyond Current Scope

While the current therapeutic landscape of 4-(4-Ethylphenyl)butanoic acid is still under exploration, its structural similarity to other pharmacologically active molecules suggests a rich field for future investigation. Research into related butanoic acid derivatives has revealed promising activities that could be extrapolated to this compound. For instance, certain derivatives have been identified as potent and selective S1P1 receptor agonists, which have proven utility in treating a range of autoimmune diseases. nih.gov This opens an avenue for investigating whether this compound or its analogues could modulate immune responses.

Furthermore, the scaffold of butanoic acid is present in compounds investigated for anticancer properties. nih.govnih.gov Studies on novel polysubstituted thiazole (B1198619) derivatives containing a propanoic acid moiety have shown significant antiproliferative activity against lung cancer models. nih.gov This suggests that this compound could serve as a foundational structure for developing new agents that target cancer cells, potentially through mechanisms like inhibiting tubulin polymerization or inducing apoptosis, as seen in other 4-substituted benzopyran compounds. nih.gov Future research could focus on synthesizing a library of derivatives and screening them for activity against various cancer cell lines and other diseases like microbial infections. nih.gov

Integration with Nanotechnology and Targeted Drug Delivery Systems

The integration of this compound with nanotechnology represents a significant leap forward in optimizing its therapeutic efficacy. Nanoparticle-based drug delivery systems offer numerous advantages, including improved bioavailability, sustained release, and the ability to target specific tissues or cells, thereby reducing side effects. nih.govmdpi.com

A pertinent example is the use of 4-phenylbutyric acid (4-PBA), a structurally related compound, which has been successfully incorporated into chitosan (B1678972) nanoparticle-loaded foams for the sustained topical delivery and treatment of skin injuries. nih.gov This approach demonstrates the feasibility of using nanoparticle platforms to enhance the delivery of phenylalkanoic acids. Future research could adapt this model for this compound, exploring various nanoparticle types to suit different therapeutic needs.

Table 1: Potential Nanoparticle-Based Delivery Systems for this compound

| Nanoparticle Type | Potential Advantages | Relevant Research Area |

| Polymeric Nanoparticles (e.g., PLGA, Chitosan) | Biodegradable, biocompatible, sustained drug release. mdpi.commdpi.com | Treatment of chronic inflammatory conditions or cancers. |

| Lipid-Based Nanoparticles (e.g., Liposomes) | High drug encapsulation efficiency, ability to carry both hydrophilic and hydrophobic drugs. mdpi.com | Delivery to specific cellular compartments. |